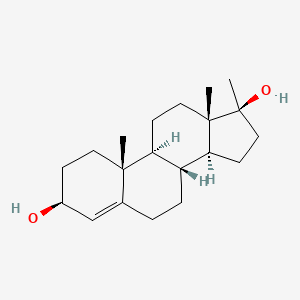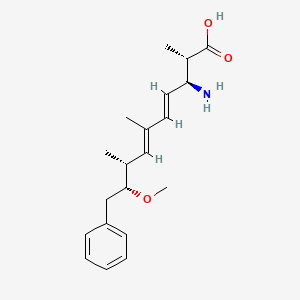
(2S,3S,8S,9S)-3-Amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pachybasin is an anthraquinone derivative, a class of compounds known for their diverse biological activities. It is primarily derived from fungi, including species from the genera Ascochyta, Coniothyrium, Phoma, and Trichoderma . Pachybasin has been noted for its antimicrobial properties, although its activity spectrum is relatively narrow compared to other anthraquinones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pachybasin can be synthesized through the Diels-Alder reaction of 6-alkoxy-2-pyrones with quinones . This method involves heating the reactants to facilitate the cycloaddition, followed by oxidation and demethylation steps to yield pachybasin.
Industrial Production Methods: Industrial production of pachybasin typically involves the cultivation of endophytic fungi, such as Coelomycetes AFKR-18, in liquid media . The compound is then extracted from the culture broth and purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Pachybasin undergoes various chemical reactions, including:
Oxidation: Pachybasin can be oxidized to form more complex quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Pachybasin can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under acidic conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Pachybasin has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex anthraquinones and other quinonoid compounds.
Biology: Pachybasin is used to study fungal metabolism and the biosynthesis of secondary metabolites.
Medicine: Its antimicrobial properties make it a candidate for developing new antibiotics.
Mécanisme D'action
Pachybasin exerts its effects primarily through the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . This pro-oxidant activity is responsible for its antimicrobial properties. Additionally, pachybasin can interfere with cellular respiration by inhibiting key enzymes in the electron transport chain .
Similar Compounds:
Chrysophanol: Another anthraquinone with similar antimicrobial properties but a broader activity spectrum.
Aloe-emodin: Found in aloe vera, this compound has notable anti-inflammatory and antimicrobial properties.
Uniqueness of Pachybasin: Pachybasin is unique due to its relatively simple structure with only one α-hydroxy substitution, making it the simplest fungal anthraquinone . This simplicity allows for easier modification and derivatization, making it a valuable compound for synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C20H29NO3 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(2S,3S,4E,6E,8R,9R)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid |
InChI |
InChI=1S/C20H29NO3/c1-14(10-11-18(21)16(3)20(22)23)12-15(2)19(24-4)13-17-8-6-5-7-9-17/h5-12,15-16,18-19H,13,21H2,1-4H3,(H,22,23)/b11-10+,14-12+/t15-,16+,18+,19-/m1/s1 |
Clé InChI |
HJVCHYDYCYBBQX-AWKNMOFVSA-N |
SMILES isomérique |
C[C@H](/C=C(\C)/C=C/[C@@H]([C@H](C)C(=O)O)N)[C@@H](CC1=CC=CC=C1)OC |
SMILES canonique |
CC(C=C(C)C=CC(C(C)C(=O)O)N)C(CC1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[(ammonioacetyl)amino]-7-{[(1S)-1-(hydroxyphosphinato)ethyl]amino}-7-oxoheptanoate](/img/structure/B10778502.png)
![8-Benzyl-2-[(4-bromophenyl)methyl]-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10778503.png)
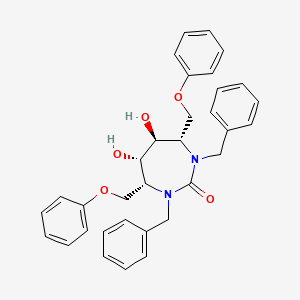
![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy-[[(2R,3S,4S,5S)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B10778515.png)
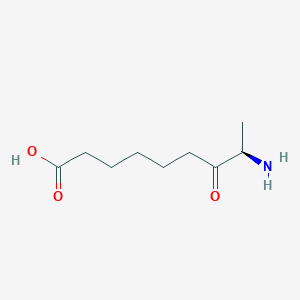

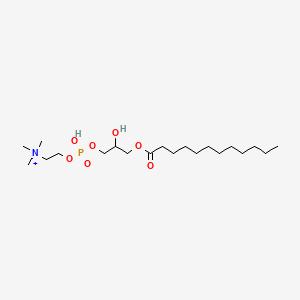
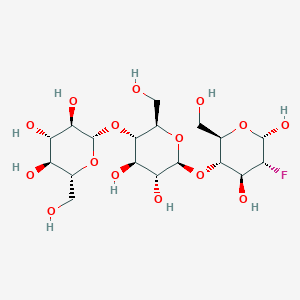
![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper(1+)](/img/structure/B10778566.png)
![[2-(1-Amino-2-Hydroxy-Propyl)-4-(4-Fluoro-1h-Indol-3-Ylmethyl)-5-Hydroxy-Imidazol-1-Yl]-Acetic Acid](/img/structure/B10778571.png)
![(2S)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methylamino]pentanedioic acid](/img/structure/B10778580.png)
![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-sulfanyloxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778588.png)
